molecular formula C9H12N2OS B2895251 N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 150374-72-4

N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2895251
CAS No.: 150374-72-4
M. Wt: 196.27
InChI Key: KORZBTDVYBSAMM-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide is a pyridine-based chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol . This compound is part of the pyridine derivative family, a class of heterocyclic structures that are profoundly significant in medicinal and biomedical research . Pyridine rings are privileged scaffolds in drug design, found in over 90% of newly synthesized and marketed drugs, and are known to improve biochemical potency, metabolic stability, and cellular permeability of bioactive molecules . Researchers can leverage this compound as a key building block for synthesizing novel bioactive molecules. Its structure, featuring a dimethylcarboxamide and a methylsulfanyl substituent, makes it a versatile intermediate for further chemical exploration in developing therapeutic agents . Pyridine derivatives have been utilized in the discovery of numerous FDA-approved pharmaceuticals targeting a wide spectrum of diseases, including infectious diseases, inflammation, nervous system disorders, and oncology . This product is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-11(2)9(12)7-5-4-6-10-8(7)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORZBTDVYBSAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(methylsulfanyl)pyridine-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then converted to the corresponding carboxamide by reacting it with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated pyridine derivatives

Scientific Research Applications

N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Structural and Functional Insights

  • Hydrophobicity vs. Hydrogen Bonding: The methylsulfanyl group in the target compound enhances hydrophobic interactions, as seen in its superior docking score (-5.376) compared to 1-Chloro-3-naphthalen-1-yl-propan-2-one (-5.315) for EGFR inhibition .
  • Steric Effects : Substitution with a cycloheptyl group (e.g., N-Cycloheptyl-2-(methylsulfanyl)pyridine-3-carboxamide ) increases steric bulk, which may enhance target selectivity but reduce binding kinetics .

Biological Activity

N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide, also known as N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide, is a compound that has garnered attention in pharmaceutical research due to its notable biological activities. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N3OSC_8H_9N_3OS. Its structure includes a pyridine ring substituted with a methylsulfanyl group and a carboxamide functional group. The presence of two methyl groups on the nitrogen atom increases the compound's lipophilicity, which may enhance its ability to penetrate biological membranes and interact with cellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to be effective against various bacterial strains, suggesting its potential as a lead compound in drug development targeting bacterial infections. The compound's mechanism of action may involve interaction with enzymes or receptors involved in cellular signaling pathways.

Antioxidant Activity

Similar compounds have demonstrated antioxidant properties, indicating that this compound may also possess such activity. This could have therapeutic implications for diseases associated with oxidative stress.

Interaction Studies

Studies on the binding affinity of this compound to biological targets reveal potential interactions with cannabinoid receptors. These interactions suggest that the compound may influence signaling pathways associated with pain modulation and neuroprotection.

Comparative Analysis with Similar Compounds

The following table summarizes some structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
2-Mercaptopyridine-3-carboxylic AcidContains a thiol groupPrecursor for synthesis
This compoundTwo methyl groups on nitrogenIncreased lipophilicity
2-Methylthio-pyrido-triazolopyrimidinesContains triazole and pyrimidine moietiesExhibits antioxidant activity

This comparison highlights the unique combination of functional groups in this compound, which contributes to its distinct biological activities compared to similar compounds.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of related compounds. For instance, a thesis investigated various N-heterocyclic scaffolds, revealing that certain derivatives exhibited potent growth inhibition against cancer cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. These findings underscore the potential for targeted therapies using compounds structurally related to this compound .

Additionally, molecular docking studies have provided insights into the binding modes of these compounds to key biological targets, further elucidating their mechanisms of action in therapeutic contexts .

Q & A

Q. How can the synthesis of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling pyridine-3-carboxamide derivatives with methylsulfanyl groups under controlled conditions. Key steps include:

  • Using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .
  • Optimizing reaction temperature (e.g., room temperature) and solvent systems (e.g., ethanol or methanol) to enhance reactivity .
  • Purification via recrystallization or column chromatography to isolate high-purity product .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and electronic environments .
  • X-ray Diffraction (XRD): Employ SHELX or SIR97 for crystal structure refinement. For example, SHELXL is widely used for small-molecule refinement, while SIR97 integrates direct methods for structure solution .
  • FT-IR and Raman Spectroscopy: Identify functional groups (e.g., C=O, S-CH3_3) and validate molecular symmetry .

Q. What chromatographic techniques are suitable for purity assessment?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and solvent systems like ethyl acetate/hexane (1:1) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Target Selection: Prioritize receptors/enzymes with known affinity for pyridine derivatives (e.g., metabotropic glutamate receptors ).
  • Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the methylsulfanyl group’s van der Waals radii and partial charges .
  • Validation: Cross-reference docking scores with experimental binding assays (e.g., surface plasmon resonance) to confirm interaction .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Analysis: Perform in vitro assays (e.g., IC50_{50} determination) across multiple cell lines to account for variability .
  • Metabolic Stability Testing: Use liver microsomes or hepatocyte models to assess if metabolic degradation alters activity .
  • Structural Analog Comparison: Compare results with derivatives (e.g., N-cycloheptyl analogs) to isolate substituent-specific effects .

Q. How does the methylsulfanyl group influence electronic properties, and how can this be modeled?

Methodological Answer:

  • Computational Modeling:
    • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to analyze charge distribution and frontier molecular orbitals .
    • Compare Mulliken charges of the methylsulfanyl group with its oxygen/selenium analogs to evaluate electron-withdrawing/donating effects .
  • Spectroscopic Validation: Correlate computational results with 13C^{13}C-NMR chemical shifts to confirm electronic effects .

Q. How to design in vivo studies for evaluating neuropharmacological potential?

Methodological Answer:

  • Animal Models: Use restraint-stress or anxiety models (e.g., elevated plus maze) to assess modulation of stress pathways .
  • Dosing Protocols: Administer orally (10 mg/kg) or intraperitoneally (3 mg/kg) and measure plasma corticotropin levels via ELISA .
  • Receptor Profiling: Perform autoradiography with radiolabeled ligands to confirm target engagement (e.g., V1b receptor antagonism) .

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